molecular formula C27H20F2N4O3 B10972083 6-Amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10972083
M. Wt: 486.5 g/mol
InChI Key: MBRDSRAEHJSURG-UHFFFAOYSA-N
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Description

6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that includes a dihydropyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenated precursors, nucleophiles like NH3, and bases like NaOH

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-AMINO-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific structural features, such as the combination of difluorophenoxy and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H20F2N4O3

Molecular Weight

486.5 g/mol

IUPAC Name

6-amino-4-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C27H20F2N4O3/c1-34-21-9-7-16(11-17(21)14-35-22-10-8-18(28)12-20(22)29)23-19(13-30)26(31)36-27-24(23)25(32-33-27)15-5-3-2-4-6-15/h2-12,23H,14,31H2,1H3,(H,32,33)

InChI Key

MBRDSRAEHJSURG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)COC5=C(C=C(C=C5)F)F

Origin of Product

United States

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